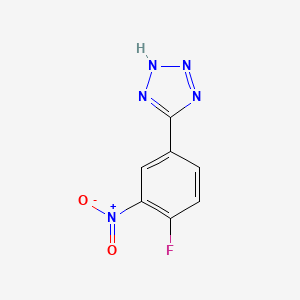

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrazole derivatives is a key area of interest due to their potential applications in various fields, including energetic materials and corrosion inhibition. For instance, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride, showcasing the compound's energetic properties with a good oxygen balance . Another study reported the synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole, which demonstrated significant corrosion inhibition on stainless steel in an acidic medium . Additionally, a hydrothermal synthesis method was developed for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, achieving a high yield and purity without the need for further recrystallization .

Molecular Structure Analysis

The molecular structures of tetrazole derivatives have been extensively characterized using various techniques. The crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction, revealing its orthorhombic system and specific crystal parameters . Similarly, the structures of two other tetrazole derivatives were elucidated by X-ray crystallography, providing detailed information about their crystalline forms and molecular conformations . The nonplanar structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) was also studied, highlighting the transformation of the ligand into the thiol form upon complexation .

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions that are crucial for their functionalization and application. The reactivity of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles was investigated, demonstrating its potential as a synthon for the preparation of functionally substituted tetrazoles . The study of new pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole revealed its biological activities, including analgesic and anti-inflammatory effects, which are attributed to the involvement of the NO/cGMP pathway and K+ channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are closely linked to their molecular structure and synthesis. The energetic compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was characterized by its density, heat of formation, detonation pressure, and velocity, indicating its potential as a competitive energetic material . The corrosion inhibition efficiency of 1-(4-nitrophenyl)-5-amino-1H-tetrazole was quantified through electrochemical measurements, and its adsorption on stainless steel surfaces followed the Langmuir adsorption model . The docking studies and crystal structure analysis of two tetrazole derivatives provided insights into their potential as COX-2 inhibitors, with a focus on their intermolecular interactions and hydrogen bonding networks .

Aplicaciones Científicas De Investigación

- Application : The compound is used for biomolecule immobilization and bioconjugation, which are essential requirements of many biochemical assays and chemical syntheses .

- Methods of Application : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by this compound through nitrene insertion reaction was reported in 2001 .

- Results or Outcomes : The compound-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

Safety And Hazards

The safety and hazards associated with “5-(4-fluoro-3-nitrophenyl)-2H-tetrazole” are not directly available. However, a Safety Data Sheet for a related compound, “4-fluoro-3-nitrophenyl azide”, suggests that it should be handled with care to avoid inhalation, skin contact, and eye contact4.

Direcciones Futuras

The future directions for research on “5-(4-fluoro-3-nitrophenyl)-2H-tetrazole” are not explicitly mentioned in the retrieved sources. However, “4-fluoro-3-nitrophenyl azide” has been used in the field of surface engineering and biomolecule immobilization, suggesting potential applications in these areas1.

Propiedades

IUPAC Name |

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQZCDGMQSNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)